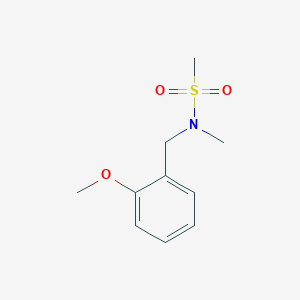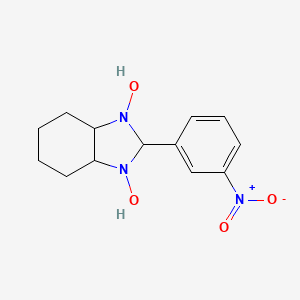![molecular formula C18H18FN5O2 B4884824 1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4884824.png)
1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione
Übersicht
Beschreibung
1-(4-fluorophenyl)-3-[4-(2-pyrimidinyl)-1-piperazinyl]-2,5-pyrrolidinedione, commonly known as FPPP, is a chemical compound that belongs to the class of pyrrolidinones. FPPP has been widely studied for its potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
FPPP has been extensively studied for its potential applications in scientific research. It has been reported to have a wide range of pharmacological effects, including anticonvulsant, antidepressant, and anxiolytic effects. FPPP has also been shown to inhibit the reuptake of serotonin and norepinephrine, which are neurotransmitters that play a crucial role in regulating mood and emotion.
Wirkmechanismus
The exact mechanism of action of FPPP is not yet fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, such as serotonin and norepinephrine. FPPP has been shown to inhibit the reuptake of these neurotransmitters, which can lead to an increase in their levels in the brain. This increase in neurotransmitter levels is believed to be responsible for the various pharmacological effects of FPPP.
Biochemical and physiological effects:
FPPP has been shown to have a wide range of biochemical and physiological effects. It has been reported to increase the levels of serotonin and norepinephrine in the brain, which can lead to an improvement in mood and a reduction in anxiety and depression. FPPP has also been shown to have anticonvulsant effects, which can be useful in the treatment of epilepsy. Additionally, FPPP has been shown to have analgesic effects, which can be useful in the treatment of pain.
Vorteile Und Einschränkungen Für Laborexperimente
FPPP has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high purity. Additionally, FPPP has a long half-life, which allows for prolonged exposure in experiments. However, FPPP also has some limitations. It is highly lipophilic, which can make it difficult to dissolve in water-based solutions. Additionally, FPPP has been reported to have some toxic effects, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of FPPP. One area of interest is the development of new analogs of FPPP that have improved pharmacological properties. Additionally, there is a need for further research into the mechanism of action of FPPP, as well as its potential applications in the treatment of various neurological and psychiatric disorders. Finally, there is a need for further research into the toxic effects of FPPP, in order to better understand its safety profile.
Eigenschaften
IUPAC Name |
1-(4-fluorophenyl)-3-(4-pyrimidin-2-ylpiperazin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FN5O2/c19-13-2-4-14(5-3-13)24-16(25)12-15(17(24)26)22-8-10-23(11-9-22)18-20-6-1-7-21-18/h1-7,15H,8-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUJYPQNDVWXWQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2CC(=O)N(C2=O)C3=CC=C(C=C3)F)C4=NC=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-[4-(pyrimidin-2-yl)piperazin-1-yl]pyrrolidine-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(4-chlorobenzyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4884752.png)
![(1-{[1-(2-ethylbutyl)-4-piperidinyl]methyl}-1H-1,2,3-triazol-4-yl)methanol trifluoroacetate (salt)](/img/structure/B4884759.png)

![1,1'-[1,5-pentanediylbis(oxy)]bis(4-methoxybenzene)](/img/structure/B4884773.png)
![methyl 4-[2-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4884786.png)
![N-cyclopropyl-3-[1-(3,5-dimethylbenzoyl)-4-piperidinyl]propanamide](/img/structure/B4884800.png)
![N-[3-(1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-2,2-diphenylpropanamide](/img/structure/B4884803.png)
![N-({2-[cyclohexyl(methyl)amino]-3-pyridinyl}methyl)-5-(methoxymethyl)-2-furamide](/img/structure/B4884807.png)
![4-[4-(2-chloro-4,6-dimethylphenoxy)butyl]morpholine oxalate](/img/structure/B4884832.png)



![4-(3-fluoro-4-methoxyphenyl)-2-[5-(4-fluorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B4884863.png)